Cas no 862891-27-8 (4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid)

4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid structure
862891-27-8 structure
Nome del prodotto:4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid
Numero CAS:862891-27-8
MF:C25H25NO3
MW:387.470906972885
CID:1847612
PubChem ID:51529932

4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid
    • CAY10583
    • 4′-[[(1-Oxopentyl)phenylamino]methyl][1,1′-biphenyl]-2-carboxylic acid (ACI)
    • CAY 10583
    • Q27075748
    • 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid
    • compound A (PMID:15866883)
    • AKOS040748088
    • compound A [PMID:15866883]
    • CAY-10583
    • 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid
    • DTXSID40680163
    • 4'-[[(1-oxopentyl)phenylamino]methyl]-[1,1'-biphenyl]-2-carboxylic acid
    • [1,1'-Biphenyl]-2-carboxylic acid, 4'-[[(1-oxopentyl)phenylamino]methyl]-
    • SCHEMBL3126345
    • BDBM50544639
    • GTPL6161
    • 2-(4-((N-phenylpentanamido)methyl)phenyl)benzoic acid
    • 4'-[(N-phenylpentanamido)methyl]biphenyl-2-carboxylic acid
    • CHEBI:183836
    • DA-51626
    • 862891-27-8
    • CHEMBL4637519
    • CS-0081946
    • 4'-((N-Phenylpentanamido)methyl)-[1,1'-biphenyl]-2-carboxylic acid
    • HY-122124
    • IUJTVDNJFPZYBL-UHFFFAOYSA-N
    • 4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid
    • Inchi: 1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29)
    • Chiave InChI: IUJTVDNJFPZYBL-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C2C=CC(CN(C(CCCC)=O)C3C=CC=CC=3)=CC=2)=CC=CC=1)O

Proprietà calcolate

  • Massa esatta: 387.18344366g/mol
  • Massa monoisotopica: 387.18344366g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 9
  • Complessità: 520
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.6Ų
  • XLogP3: 5.3

4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66330-10mg
CAY10583
862891-27-8 98%
10mg
¥1284.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-223675-5 mg
4'-[[(1-oxopentyl)phenylamino]methyl]-[1,1'-biphenyl]-2-carboxylic acid,
862891-27-8
5mg
¥451.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-223675A-10mg
4'-[[(1-oxopentyl)phenylamino]methyl]-[1,1'-biphenyl]-2-carboxylic acid,
862891-27-8
10mg
¥865.00 2023-09-05
A2B Chem LLC
AH84261-5mg
CAY10583
862891-27-8 ≥98%
5mg
$55.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66330-50mg
CAY10583
862891-27-8 98%
50mg
¥5224.00 2023-09-08
TRC
E588613-5mg
4'-[[(1-oxopentyl)phenylamino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid
862891-27-8
5mg
$75.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66330-5mg
CAY10583
862891-27-8 98%
5mg
¥725.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-223675A-10 mg
4'-[[(1-oxopentyl)phenylamino]methyl]-[1,1'-biphenyl]-2-carboxylic acid,
862891-27-8
10mg
¥865.00 2023-07-11
A2B Chem LLC
AH84261-50mg
CAY10583
862891-27-8 ≥98%
50mg
$422.00 2024-04-19
1PlusChem
1P00GTR9-5mg
CAY10583
862891-27-8 ≥98%
5mg
$104.00 2024-04-21

4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 4 h, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, 60 °C
Riferimento
First Structure-Activity Relationship Study of Potent BLT2 Agonists as Potential Wound-Healing Promoters
Hernandez-Olmos, Victor; et al, Journal of Medicinal Chemistry, 2020, 63(20), 11548-11572

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, 60 °C
Riferimento
First Structure-Activity Relationship Study of Potent BLT2 Agonists as Potential Wound-Healing Promoters
Hernandez-Olmos, Victor; et al, Journal of Medicinal Chemistry, 2020, 63(20), 11548-11572

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  1,2-Dimethoxyethane ,  Water ;  overnight, rt → 85 °C
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Chloroform ;  overnight, rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 2 h, 50 °C
2.3 Reagents: Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 4 h, rt
4.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, 60 °C
Riferimento
First Structure-Activity Relationship Study of Potent BLT2 Agonists as Potential Wound-Healing Promoters
Hernandez-Olmos, Victor; et al, Journal of Medicinal Chemistry, 2020, 63(20), 11548-11572

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Chloroform ;  overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 2 h, 50 °C
1.3 Reagents: Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 4 h, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, 60 °C
Riferimento
First Structure-Activity Relationship Study of Potent BLT2 Agonists as Potential Wound-Healing Promoters
Hernandez-Olmos, Victor; et al, Journal of Medicinal Chemistry, 2020, 63(20), 11548-11572

4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid Raw materials

4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid Preparation Products

4'-(1-oxopentyl)phenylaminomethyl-1,1'-biphenyl-2-carboxylic Acid Letteratura correlata

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